2,4-Dibromo-5-fluorophenylacetonitrile
Overview
Description
2,4-Dibromo-5-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Br2FN and a molecular weight of 292.93 g/mol . It belongs to the class of aryl nitriles and is characterized by the presence of bromine and fluorine atoms on the phenyl ring, along with a nitrile group attached to the acetonitrile moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the bromination of 5-fluorophenylacetonitrile using bromine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity . The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-fluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted phenylacetonitrile derivatives.
Reduction: Formation of 2,4-Dibromo-5-fluorophenylamine.
Oxidation: Formation of 2,4-Dibromo-5-fluorobenzoic acid.
Scientific Research Applications
2,4-Dibromo-5-fluorophenylacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates during chemical reactions . The nitrile group plays a crucial role in its reactivity, allowing it to participate in various nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-5-chlorophenylacetonitrile
- 2,4-Dibromo-5-iodophenylacetonitrile
- 2,4-Dibromo-5-methylphenylacetonitrile
Uniqueness
2,4-Dibromo-5-fluorophenylacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs with different halogen substitutions . The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
2-(2,4-dibromo-5-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNSUQOJUEUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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